5-Amino-2-methyl-2H-tetrazole

Energetic Materials Nitration Chemistry Tetrazole Derivatives

For energetic materials and heterocyclic chemistry programs requiring regioisomeric precision, this is the mandatory N2-methyl aminotetrazole precursor. Substituting the 1-methyl analog leads to structurally distinct and functionally different downstream products. • Isomeric Specificity: Methylation at the N2 position dictates a unique tautomeric equilibrium and reactivity profile, ensuring synthesis of the targeted nitramino derivative versus the nitrimino isomer. • Validated Intermediate: The defined precursor for 2-methyl-5-(nitramino)-2H-tetrazole, enabling evaluation of its distinct detonation performance and thermal stability. • Consistent Supply: A high-purity, crystalline solid available for immediate procurement to support advanced development workflows.

Molecular Formula C2H5N5
Molecular Weight 99.1 g/mol
CAS No. 6154-04-7
Cat. No. B1295380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methyl-2H-tetrazole
CAS6154-04-7
Molecular FormulaC2H5N5
Molecular Weight99.1 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)N
InChIInChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5)
InChIKeyAZUKLCJYWVMPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methyl-2H-tetrazole (CAS 6154-04-7): Basic Properties and Analytical Specifications for Procurement


5-Amino-2-methyl-2H-tetrazole (CAS 6154-04-7) is a substituted tetrazole with the molecular formula C₂H₅N₅ and a molecular weight of 99.09 g/mol [1]. The compound is a crystalline solid with a melting point of 104.5–105.5 °C and a predicted density of 1.75±0.1 g/cm³ . This heterocyclic amine is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, and as a precursor to high-nitrogen energetic materials .

Isomer-specific synthetic intermediate for 2-methyl tetrazole derivatives
Defined reactivity distinct from 1-methyl isomer in nitration and acylation

Why 5-Amino-2-methyl-2H-tetrazole (CAS 6154-04-7) Cannot Be Substituted with Generic Tetrazoles in Critical Applications


Substitution of 5-Amino-2-methyl-2H-tetrazole with other aminotetrazole isomers or analogs is not advisable for specific applications. The position of the methyl group (N2 vs. N1) dictates the compound's tautomeric equilibrium and reactivity profile, influencing the structure and properties of downstream products [1]. For instance, nitration of the N2-methyl isomer yields 2-methyl-5-(nitramino)-2H-tetrazole, a distinct energetic material whose performance and safety profile differ from the nitrimino derivative obtained from the N1-methyl isomer [2]. These structural divergences translate to quantifiable differences in thermal behavior, detonation performance, and application suitability, necessitating precise procurement of the specific isomer.

  • Nitration pathway may produce a different energetic derivative with distinct performance profile, not interchangeable with the 1-methyl analog product.
  • Acylation yields isomer-dependent N-methyl tetrazole products; 1-methyl isomer may not provide the correct regioisomer for 2-methyl scaffold synthesis.
  • Gas-phase stability ranking may not transfer to solution conditions; analytical retention and detection by GC‑MS may differ between isomers.

5-Amino-2-methyl-2H-tetrazole (CAS 6154-04-7): Quantified Performance Differentiation from Analogs


Divergent Nitration Products and Energetic Performance Compared to 1-Methyl Isomer

Nitration of 5-amino-2-methyl-2H-tetrazole with 100% HNO₃ produces 2-methyl-5-(nitramino)-2H-tetrazole (compound 6), whereas its N1-methyl isomer (5-amino-1-methyl-1H-tetrazole) yields the structurally distinct 1-methyl-5-(nitrimino)-1H-tetrazole (compound 5) [1]. The Koenen steel sleeve test demonstrated that the nitrimino derivative (compound 5) reached a higher explosion power compared to the common explosive RDX, a benchmark not met by the nitramino derivative (compound 6) [1]. Calculated detonation parameters for these products further differentiate their potential performance [1].

Nitration product
Head-to-head
2‑methyl isomer → nitramino derivative (compound 6); 1‑methyl isomer → nitrimino derivative (compound 5) with explosion power exceeding RDX.
Isomer choice dictates energetic performance profile.
Koenen steel sleeve test; 100% HNO₃ nitration.
Energetic Materials Nitration Chemistry Tetrazole Derivatives

Unique Acylation Reactivity Compared to 1-Methyl Isomer

In reactions with carboxylic acid anhydrides or chlorides, 5-amino-1-methyltetrazole and 5-amino-2-methyltetrazole both yield mono- and diacyl derivatives. However, IR and PMR spectroscopic studies confirm that for both isomers, the diacylamides formed have both acyl groups attached to the exocyclic nitrogen atom [1]. This indicates a shared fundamental reactivity pattern but highlights that the specific isomer must be controlled to achieve the desired N-substituted product.

Acylation product
Head-to-head
Both isomers form N,N‑diacylamides on the exocyclic nitrogen, but from different N‑methyl starting points, yielding distinct N‑methyl tetrazole products.
Isomer-specific synthesis required for correct regioisomer.
Confirmed by IR, PMR; acid anhydride or chloride conditions.
Synthetic Methodology Acylation Isomer Differentiation

Gas-Phase Stability Advantage over 1-Substituted Tetrazoles

Nonempirical calculations indicate that 2-substituted tetrazoles, such as 5-amino-2-methyl-2H-tetrazole, are more stable in the gas phase compared to their 1-substituted isomers [1]. This computational prediction aligns with experimental observations on isomer stability and suggests a thermodynamic preference for the 2H-form in the absence of solvent effects.

Gas-phase stability
Class-level
2‑substituted tetrazoles are more stable in the gas phase than 1‑substituted isomers (nonempirical calculations).
May support method development for GC‑MS analysis.
Computational prediction; requires experimental validation in specific matrix.
Computational Chemistry Tautomerism Isomer Stability

Defined Application Scenarios for 5-Amino-2-methyl-2H-tetrazole (CAS 6154-04-7) Based on Evidence


Precursor for Specific Energetic Materials

This compound is the required starting material for the synthesis of 2-methyl-5-(nitramino)-2H-tetrazole, a specific energetic compound with distinct performance and sensitivity characteristics compared to its nitrimino isomer derived from the 1-methyl analog [1]. This is critical for programs seeking to evaluate or utilize this particular energetic derivative.

Synthesis of 2-Methyl-Tetrazole-Based Derivatives

5-Amino-2-methyl-2H-tetrazole is the mandatory precursor for any synthetic pathway aiming to install a functional group at the 5-position of the 2-methyl-tetrazole scaffold [2]. Its acylation and other derivatization reactions yield products that are structurally distinct from those obtainable with the 1-methyl isomer, ensuring the correct regioisomer is produced for structure-activity relationship studies [3].

Research on Tetrazole Tautomerism and Isomerization

This compound serves as a key model substrate in studies investigating the tautomerism and thermal isomerization of substituted 5-aminotetrazoles [4]. Its defined behavior in solution and gas-phase equilibria makes it a valuable tool for understanding the fundamental chemistry of the tetrazole heterocycle, with implications for reaction design and analytical method development [5].

Application
Selection Property
Validation Focus
Energetic material synthesis
Isomer-specific nitration outcome
Explosive performance benchmarking
2‑Methyl tetrazole derivative synthesis
Regiochemical control at N2 position
Structural confirmation by NMR / X‑ray
Tautomerism & isomerization studies
Defined 2H‑tetrazole scaffold
Gas‑phase vs. solution stability verification

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46 linked technical documents
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